N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a carboxamide group attached to a pyrimidine ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a trifluoromethylating agent such as CF3I or CF3SO2Cl in the presence of a radical initiator.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrimidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- N-[2-(4-Bromophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- N-[2-(4-Methylphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Uniqueness
N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s binding affinity to biological targets, increase its metabolic stability, and improve its overall pharmacokinetic profile compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O/c1-9-21-12(8-13(22-9)15(17,18)19)14(23)20-7-6-10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWPEWTVSNTWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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